Home > Products > Screening Compounds P135367 > 1,3-Dioxan-5-yl 3-pyridyl ketone
1,3-Dioxan-5-yl 3-pyridyl ketone - 85727-04-4

1,3-Dioxan-5-yl 3-pyridyl ketone

Catalog Number: EVT-449297
CAS Number: 85727-04-4
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[2-substituted-4-(3-pyridyl)-1,3-dioxan-5-yl] alkenoic acids are a class of synthetic organic compounds investigated for their biological activity, specifically as potential therapeutic agents for conditions where thromboxane A2 plays a role. [, ] These compounds are classified as dual-acting agents due to their ability to both inhibit the synthesis of thromboxane A2 and block its receptor. [, , ]

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further investigations into the relationship between specific structural modifications and the potency and selectivity of TXS inhibition and TP-receptor antagonism. [] This could lead to the development of compounds with improved pharmacological profiles.
  • In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of thrombosis, inflammation, and other relevant diseases. [, ]

[2-Substituted-4-(3-pyridyl)-1,3-dioxan-5-yl] alkenoic acids

Compound Description: This series represents a class of potent dual-acting compounds exhibiting both thromboxane receptor antagonist and thromboxane synthase inhibitory properties. This dual activity stems from modifications made to known thromboxane antagonists. Replacing the phenol group in 4(Z)-6-[(4RS,5SR)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl] hex-4-enoic acid with a 3-pyridyl group yields this series of compounds, which demonstrate potent thromboxane synthase inhibition and weak thromboxane antagonism [].

Reference:

ZD1542 (4(Z)-6-[2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid)

Compound Description: ZD1542 displays potent thromboxane A2 synthase (TXS) inhibitory activity and thromboxane A2 (TP)‐receptor blocking action in vitro across various species, including humans []. It effectively inhibits TXB2 production in human platelet microsomes, increasing PGE2 and PGF2α formation []. ZD1542 also inhibits collagen-stimulated TXS in whole blood from humans, rats, and dogs, accompanied by increased PGD2, PGE2, and PGF2α levels without affecting cyclo-oxygenase activity []. Notably, it demonstrates selective antagonist activity against U46619-induced aggregation in platelets from these species without impacting other platelet aggregation pathways or significantly modifying the inhibitory effects of other prostanoids [].

Reference:

ZD9583 ((4Z)-6-[(2S,4S,5R)-2-(1-[2-cyano-4-methylphenoxy]-1-methylethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid)

Compound Description: This compound exhibits potent dual activity as a thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor (TP-receptor) antagonist. ZD9583 demonstrates efficacy in vitro using human whole blood and platelets and ex vivo in rats and dogs, showcasing its potential as an orally effective therapeutic agent with a sustained duration of action [].

Dazoxiben and Isbogrel

Compound Description: Dazoxiben and Isbogrel are recognized thromboxane synthase inhibitors (TXSI) []. These compounds are utilized as building blocks in a novel approach to design dual-acting TXRA/TXSI molecules.

Relevance: While Dazoxiben and Isbogrel do not inherently share the core structure of 1,3-Dioxan-5-yl 3-pyridyl ketone, they are linked to 1,3-dioxane-thromboxane receptor antagonists (TXRA), such as ICI 192605, to generate novel dual-acting compounds []. This approach demonstrates the feasibility of combining distinct chemical entities to achieve desired pharmacological profiles.

Reference:

ICI 192605

Compound Description: ICI 192605 acts as a potent and selective thromboxane receptor antagonist (TXRA) belonging to the 1,3-dioxane series []. It effectively blocks the binding of thromboxane A2 to its receptor, thus inhibiting thromboxane-mediated platelet aggregation and vasoconstriction.

(E)-7-[4-[[4-[(2SR,4SR,5RS)-5-[(Z)-5-carboxypent-2-enyl]-4-(2-hydroxyphenyl)-1,3-dioxan-2-yl]-benzyl]oxy]phenyl]-7-(3-pyridyl)hept-6-enoic acid (Compound 110)

Compound Description: This compound is a dual-acting thromboxane receptor antagonist/synthase inhibitor synthesized by linking isbogrel (TXSI) to ICI 192605 (TXRA) []. It exhibits potent in vitro activity, inhibiting human microsomal thromboxane synthase and antagonizing U46619-induced human platelet aggregation []. This compound also demonstrates oral activity in both rats and dogs, showing significant TXRA activity and thromboxane synthase inhibition [].

Relevance: Compound 110 represents a successful example of linking a TXSI (isbogrel) to a TXRA (ICI 192605) to achieve dual-acting properties []. Its structural relation to 1,3-Dioxan-5-yl 3-pyridyl ketone stems from the incorporation of ICI 192605, highlighting the potential for generating novel dual-acting compounds by leveraging the core structure of the target compound.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service registry number 85727-04-4 and has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthesis Analysis

Methods of Synthesis

The synthesis of 1,3-dioxan-5-yl 3-pyridyl ketone can be achieved through several methods:

  1. Acetalization Reaction: A common synthetic route involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst. This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which can subsequently react with aromatic aldehydes and pyrrolidine to yield high yields of the desired product.
  2. Industrial Production: For large-scale production, optimized reaction conditions are crucial. Continuous flow reactors and advanced catalytic systems are employed to enhance yield and purity. The use of p-toluenesulfonic acid as a catalyst in reflux conditions has also been explored to facilitate the reaction .

Technical Parameters

  • Catalysts Used: Acetic acid, p-toluenesulfonic acid
  • Reagents: Trialkoxyalkanes, dihydroxyacetone dimer
  • Conditions: Reflux conditions (temperature typically around 100 °C)
Molecular Structure Analysis

Structural Features

The molecular structure of 1,3-dioxan-5-yl 3-pyridyl ketone consists of:

  • A dioxane ring (a six-membered ring containing two oxygen atoms)
  • A pyridine ring (a six-membered aromatic ring containing one nitrogen atom)
  • A ketone functional group (C=O) attached to the dioxane ring.

Data and Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the stereochemistry and conformational preferences of this compound. The presence of both aromatic and aliphatic protons leads to distinct signals in NMR spectra, allowing for detailed structural analysis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-5-yl 3-pyridyl ketone participates in several chemical reactions:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide to form carboxylic acids or esters.
  • Reduction: Can be reduced using sodium borohydride or lithium aluminum hydride to yield alcohols.
  • Substitution Reactions: The ketone group can undergo nucleophilic substitution with Grignard reagents or organolithium compounds to produce various substituted products .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions
  • Reduction: Sodium borohydride in methanol or ethanol; lithium aluminum hydride in ether
  • Substitution: Grignard reagents in dry ether
Mechanism of Action

The mechanism of action for 1,3-dioxan-5-yl 3-pyridyl ketone primarily involves its interactions with biological targets:

  • The ketone group can form hydrogen bonds with enzymes and receptors.
  • The pyridine ring may engage in π-π stacking interactions and coordinate with metal ions, influencing biological activity.

These interactions can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

Relevant Data

These properties are essential for determining its behavior in various chemical reactions and applications.

Applications

1,3-Dioxan-5-yl 3-pyridyl ketone has several applications across different scientific fields:

  1. Organic Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Investigated for potential biological activity and interactions with biomolecules.
  3. Medicinal Chemistry: Explored for therapeutic properties; may serve as a precursor for drug development.
  4. Industrial Applications: Utilized in synthesizing specialty chemicals and materials due to its unique chemical structure .

Properties

CAS Number

85727-04-4

Product Name

1,3-Dioxan-5-yl 3-pyridyl ketone

IUPAC Name

1,3-dioxan-5-yl(pyridin-3-yl)methanone

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c12-10(8-2-1-3-11-4-8)9-5-13-7-14-6-9/h1-4,9H,5-7H2

InChI Key

AXYFGZWOQMDXSW-UHFFFAOYSA-N

SMILES

C1C(COCO1)C(=O)C2=CN=CC=C2

Canonical SMILES

C1C(COCO1)C(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.